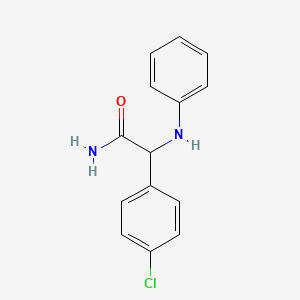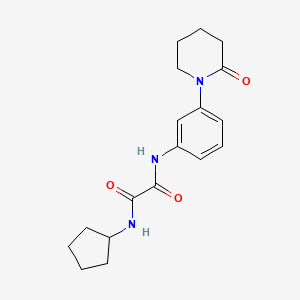![molecular formula C16H17N7 B2633111 3-[3-[(2-Cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380071-87-2](/img/structure/B2633111.png)
3-[3-[(2-Cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones involves the use of molecular iodine as a catalyst under microwave irradiation .Scientific Research Applications
Synthesis and Characterization
Research in heterocyclic chemistry often involves the synthesis and characterization of complex molecules with potential biological or material applications. For instance, studies have explored the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid, revealing significant antibacterial and antifungal activities (Ayyash & Habeeb, 2019)[https://consensus.app/papers/compounds-2azetidinone-derived-acid-synthesis-screening-ayyash/6d1d53d5eec250c2b1abdd7639e87278/?utm_source=chatgpt]. This indicates a broader interest in developing new compounds with potential therapeutic uses.
Bioactive Compound Development
The development of bioactive compounds is a critical area of research, with studies detailing the synthesis of heterocycles that show promise as antimicrobial agents. For example, the creation of bioactive heterocycles from enaminonitrile derivatives demonstrates the utility of these compounds in generating new molecules with potent antimicrobial properties (El-ziaty et al., 2018)[https://consensus.app/papers/synthesis-bioactive-heterocycles-elziaty/42f6d065c8b954cda841fd0e20d5d9f5/?utm_source=chatgpt]. Such research highlights the ongoing efforts to find new treatments for infectious diseases.
Anticancer Research
The exploration of new compounds for anticancer research is another crucial application. Research into the synthesis and anticancer activity of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, for instance, underscores the potential of these molecules in developing novel anticancer therapies (Metwally, Abdelrazek, & Eldaly, 2016)[https://consensus.app/papers/synthesis-anticancer-activity-compounds-based-metwally/4158ad4ae7bc51c58e318c0b465588f2/?utm_source=chatgpt]. Such studies are vital for expanding the repertoire of anticancer agents.
properties
IUPAC Name |
3-[3-[(2-cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-22(14-4-5-19-15(21-14)11-2-3-11)12-9-23(10-12)16-13(8-17)18-6-7-20-16/h4-7,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKRPADQXIWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)
![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)
![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)
![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

